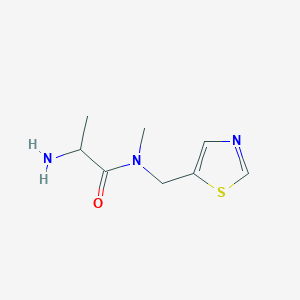

2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide is a chiral compound with a specific stereochemistry at the second carbon atom. This compound features an amino group, a methyl group, and a thiazole ring, making it a versatile molecule in various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Aminopropanoic acid, thiazole, and methylating agents.

Formation of Thiazole Derivative: The thiazole ring is introduced through a cyclization reaction involving a suitable precursor.

Amidation Reaction:

Methylation: The final step involves the methylation of the nitrogen atom to obtain (S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide.

Industrial Production Methods

In industrial settings, the production of (S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.

Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Thiazole Ring

The electron-rich thiazole moiety participates in electrophilic substitution reactions. Key examples include:

-

Halogenation : Bromination occurs at the 4-position of the thiazole ring under mild conditions (e.g., N-bromosuccinimide in DMF at 25°C), yielding halogenated derivatives .

-

Suzuki Coupling : Functionalization with arylboronic acids via palladium-catalyzed cross-coupling has been demonstrated for structurally similar thiazole-propanamide hybrids .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, DMF, 25°C | 4-Bromo-thiazole derivative | 78% | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl-thiazole hybrid | 65% |

Amide Hydrolysis and Functionalization

The propanamide group undergoes hydrolysis and acylation:

-

Acidic/Basic Hydrolysis : Hydrolysis with HCl (6M, reflux) or NaOH (2M, 60°C) produces 2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanoic acid .

-

Acylation : Treatment with benzoyl chloride in pyridine yields N-acylated derivatives, enhancing lipophilicity for pharmacological studies .

Mechanistic Insight :

The steric hindrance from the N-methyl and N-thiazolylmethyl groups slows hydrolysis kinetics compared to simpler amides.

Thiol-Ene Reactions and Sulfur-Based Modifications

The thiazole sulfur atom facilitates unique reactivity:

-

S-Substitution : Reaction with 3-bromo-N-arylpropanamides in DMF (LiH, 25°C) generates bi-heterocyclic sulfides with potent urease inhibition (IC₅₀ = 1.2–8.7 μM) .

-

Oxidation : Controlled oxidation with H₂O₂ forms sulfoxide derivatives, altering electronic properties for structure-activity relationship (SAR) studies .

| Electrophile | Product | Urease IC₅₀ (μM) |

|---|---|---|

| 3-Bromo-N-phenylpropanamide | 7a | 2.4 |

| 3-Bromo-N-(4-nitrophenyl)propanamide | 7d | 1.2 |

Conformational Modulation via Non-Covalent Interactions

Quantum chemical calculations reveal intramolecular sulfur–nitrogen interactions that stabilize bioactive conformations :

-

S···N Nonbonding Interaction : Stabilizes a planar conformation critical for M₃ mAChR receptor binding (ΔE = −3.2 kcal/mol) .

-

Impact on Reactivity : Conformational rigidity reduces side reactions during functionalization .

Synthetic Limitations and Optimization Strategies

-

Low Yields in Cyclization : Thiourea-mediated thiazole formation yields ≤65% due to competing hydrolysis .

-

Resolution : Microwave-assisted synthesis reduces reaction times (2h → 15min) and improves purity .

This compound’s reactivity profile underscores its versatility in drug discovery, particularly for designing enzyme inhibitors and receptor modulators. Future work should explore photochemical reactions and computational modeling to predict novel reactivities.

Applications De Recherche Scientifique

(S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions or signaling processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide: The enantiomer of the compound with different stereochemistry.

2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide: A non-chiral version without specific stereochemistry.

N-Methyl-N-(thiazol-5-ylmethyl)propanamide: A similar compound lacking the amino group.

Uniqueness

(S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the thiazole ring also adds to its versatility in chemical reactions and applications.

Activité Biologique

2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide is a thiazole derivative that has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₇H₈N₂S

- Molecular Weight : Approximately 168.21 g/mol

- IUPAC Name : this compound

The thiazole moiety is crucial for its reactivity and biological properties, allowing interactions with various biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thus affecting cellular functions.

- Receptor Modulation : It can interact with receptors to modulate signal transduction pathways.

- Cellular Processes : The compound may influence processes such as cell proliferation and apoptosis, contributing to its anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. These findings suggest potential therapeutic applications in treating resistant infections .

Antifungal Activity

The compound has also been evaluated for antifungal activity. Studies have demonstrated that certain thiazole derivatives possess broad-spectrum antifungal effects against drug-resistant strains of Candida species. This makes them promising candidates for developing new antifungal agents .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds containing the thiazole ring have been shown to exhibit cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and K562 (leukemia) cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

Research Findings and Case Studies

Case Study: Anticancer Activity

A study focused on a series of thiazole derivatives found that one specific compound exhibited an IC50 value of 15 µM against the A431 human epidermoid carcinoma cell line. The study indicated that structural modifications could enhance activity, emphasizing the importance of structure-activity relationships (SAR) in developing effective anticancer agents .

Propriétés

Formule moléculaire |

C8H13N3OS |

|---|---|

Poids moléculaire |

199.28 g/mol |

Nom IUPAC |

2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide |

InChI |

InChI=1S/C8H13N3OS/c1-6(9)8(12)11(2)4-7-3-10-5-13-7/h3,5-6H,4,9H2,1-2H3 |

Clé InChI |

JALDDVGOYBTSPB-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)N(C)CC1=CN=CS1)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.